[4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate
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Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C25H16Cl3N3O4S
. - It features a phenyl ring substituted with various functional groups, including a 2-bromobenzoate moiety.
- The compound’s structure includes an E-configured hydrazone linkage.
- While its exact applications and properties are not widely documented, it is considered rare and unique .
Preparation Methods
- Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not readily available in the literature.
- Researchers may need to explore custom synthesis or adapt existing methods to obtain it.
Chemical Reactions Analysis
- The compound likely undergoes various reactions due to its functional groups.
- Common reactions include nucleophilic substitutions, reductions, and hydrazone formation.
- Reagents such as hydrazine, acyl chlorides, and bromine derivatives may be involved.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
- Limited information exists on its applications, but we can speculate:
Chemistry: Potential use as a reagent or intermediate in organic synthesis.
Biology: Investigate its interactions with biomolecules.
Medicine: Explore its pharmacological properties.
Industry: Assess its role in materials science or catalysis.
Mechanism of Action
- Without specific data, we can’t pinpoint its exact mechanism.
- Hypothetically, it may interact with cellular targets or pathways due to its diverse functional groups.
Comparison with Similar Compounds
- Unfortunately, direct comparisons are challenging due to limited data.
- Similar compounds may include other hydrazones, phenyl derivatives, or 2-bromobenzoates.
Remember that this compound’s rarity makes comprehensive information scarce Researchers interested in its properties should conduct further investigations
Properties
Molecular Formula |
C23H16BrCl2N3O4 |
---|---|
Molecular Weight |
549.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H16BrCl2N3O4/c24-18-4-2-1-3-17(18)23(32)33-16-8-5-14(6-9-16)12-28-29-21(30)13-27-22(31)15-7-10-19(25)20(26)11-15/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+ |
InChI Key |
KHXRHKGZWGSOPF-KVSWJAHQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
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